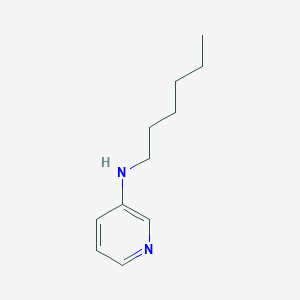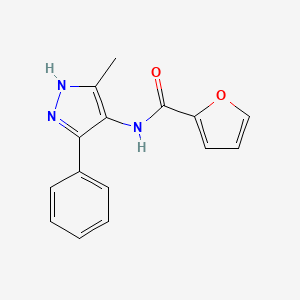
methyl 4-(acetyloxymethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(acetyloxymethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound that features a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(acetyloxymethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the reaction of 4-(acetyloxymethyl)-3-bromobenzoate with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions usually require heating to around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to improve efficiency and yield. The use of automated systems for reagent addition and temperature control would also be implemented to ensure consistency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(acetyloxymethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base such as potassium carbonate in a solvent like THF or DMF.
Major Products
Oxidation: 4-(acetyloxymethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.
Reduction: 4-(acetyloxymethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.
Substitution: Various biaryl compounds depending on the coupling partner used in the Suzuki-Miyaura reaction.
Scientific Research Applications
Methyl 4-(acetyloxymethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the formation of biaryl compounds via Suzuki-Miyaura cross-coupling reactions.
Biology: Potential use in the development of boron-containing drugs, which can be used in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers due to its ability to form stable carbon-boron bonds.
Mechanism of Action
The mechanism by which methyl 4-(acetyloxymethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic ester group can form a complex with a palladium catalyst, which then undergoes transmetalation with an organohalide to form a new carbon-carbon bond. This process is facilitated by the presence of a base, which helps to activate the boronic ester and stabilize the reaction intermediates.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid that also participates in Suzuki-Miyaura reactions but lacks the ester functionality.
4-(Acetyloxymethyl)phenylboronic acid: Similar structure but without the dioxaborolane ring, making it less stable.
Methyl 4-bromobenzoate: Lacks the boronic ester group, limiting its use in cross-coupling reactions.
Uniqueness
Methyl 4-(acetyloxymethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to the presence of both the boronic ester and ester functionalities, which allow it to participate in a wider range of chemical reactions. The dioxaborolane ring also provides increased stability compared to simpler boronic acids, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C17H23BO6 |
|---|---|
Molecular Weight |
334.2 g/mol |
IUPAC Name |
methyl 4-(acetyloxymethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
InChI |
InChI=1S/C17H23BO6/c1-11(19)22-10-13-8-7-12(15(20)21-6)9-14(13)18-23-16(2,3)17(4,5)24-18/h7-9H,10H2,1-6H3 |
InChI Key |
CPDBPEBBNOXSKY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)OC)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-oxo-N-(5-phenylpyrazin-2-yl)spiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B8451579.png)

![Ethyl 1-benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B8451584.png)


![8-Bromodibenzo[B,E]oxepin-11(6H)-one](/img/structure/B8451604.png)



![3-Bromo-7-(6-methoxypyridin-3-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B8451628.png)
